molecular formula C6H3Br2N3 B2621495 5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine CAS No. 1227628-69-4

5,6-Dibromo-1h-pyrazolo[4,3-b]pyridine

Cat. No.: B2621495
CAS No.: 1227628-69-4
M. Wt: 276.919
InChI Key: UTAQHPPCKRKXAG-UHFFFAOYSA-N
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Description

5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound . It is a powder with a molecular weight of 276.92 .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that includes this compound, has been extensively studied . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, and the synthetic methods used for their synthesis often start from a preformed pyrazole or pyridine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H3Br2N3 . The compound presents two possible tautomeric forms: the 1H- and 2H-isomers .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 276.92 .

Safety and Hazards

The safety information for 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine indicates that it is a hazardous chemical . The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with the compound are H302, H315, H319, and H335 .

Properties

IUPAC Name

5,6-dibromo-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-4-5(2-9-11-4)10-6(3)8/h1-2H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAQHPPCKRKXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Br)Br)C=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using a procedure similar to that described in Example 1, except using 2-amino-3-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (60 mg), the title compound was isolated as a white solid (51 mg, 56%). MS (ES): M/Z [M+H]=546. 1H NMR: (400 MHz, DMSO-d6): 1.68 (s, 3H), 5.15 (d, J=13.6 Hz, 1H), 5.16 (d, J=13.6 Hz, 1H), 7.53 (d, J=8.4 Hz, 2H), 7.97 (d, J=8.8 Hz, 2H), 8.74 (s, 1H), 8.78 (s, 1H) and 8.96 (s, 1H). 19F NMR (376 MHz, DMSO-d6): −57.1 (s, 3F). 2-Amino-3-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methylpropionitrile (260 mg, 86%; MS (ES): M/Z [M+H]=360) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (280 mg). 1-(5,6-Dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (300 mg) was prepared using a procedure similar to that described in Example 182 part g using chloroacetone and potassium carbonate except starting from 5,6-dibromo-1H-pyrazolo[4,3-b]pyridine (1.18 g). 5,6-Dibromo-1H-pyrazolo[4,3-b]pyridine (1.18 g, 75%) was prepared using a procedure similar to that described in Example 182 part f except starting from 3-amino-5,6-dibromo-2-methylpyridine (1.5 g) and using toluene instead of chloroform. 3-Amino-5,6-dibromo-2-methylpyridine (2.53 g, 89%) was prepared by bromination of 3-amino-5-bromo-2-methylpyridine (2 g, described in Example 182) with N-bromosuccinimide (2.1 g) in acetonitrile (80 mL) at 50° C.
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1-(5,6-dibromo-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
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280 mg
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